molecular formula C8H15N B2816416 {3-Methylbicyclo[3.1.0]hexan-3-yl}methanamine CAS No. 1502320-52-6

{3-Methylbicyclo[3.1.0]hexan-3-yl}methanamine

Cat. No.: B2816416
CAS No.: 1502320-52-6
M. Wt: 125.215
InChI Key: CYDOZGYIBANZSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-Methylbicyclo[3.1.0]hexan-3-yl}methanamine is a chemical compound of interest in medicinal chemistry and drug discovery, featuring a rigid bicyclo[3.1.0]hexane scaffold substituted with an aminomethyl group. The strained and three-dimensional structure of the bicyclic core makes it a valuable synthetic intermediate and a potential conformational constraint for designing novel molecular probes and pharmaceutical candidates. Compounds with similar bicyclo[3.1.0]hexane architectures are frequently investigated as key scaffolds in developing active pharmaceutical ingredients, as evidenced by their presence in patents for inhibitors of therapeutic targets like PRMT5 and METTL3 . The primary amine functionality provides a versatile handle for further synthetic elaboration, allowing researchers to create amides, sulfonamides, or imines, and to conjugate the scaffold to other complex molecules. This product is intended for research applications such as method development, chemical synthesis, and the exploration of structure-activity relationships (SAR). This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-methyl-3-bicyclo[3.1.0]hexanyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-8(5-9)3-6-2-7(6)4-8/h6-7H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDOZGYIBANZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC2C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-Methylbicyclo[3.1.0]hexan-3-yl}methanamine typically involves the cyclopropanation of internal alkenes with N-tosylhydrazones, catalyzed by palladium. This reaction provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities . Another method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes, using an organic or iridium photoredox catalyst and blue LED irradiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

{3-Methylbicyclo[3.1.0]hexan-3-yl}methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cyclopropanation, N-tosylhydrazones for cyclopropene annulation, and organic or iridium photoredox catalysts for blue LED irradiation .

Major Products Formed

The major products formed from these reactions are 3-azabicyclo[3.1.0]hexane derivatives, which are valuable intermediates in medicinal chemistry .

Scientific Research Applications

{3-Methylbicyclo[3.1.0]hexan-3-yl}methanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a potential pharmacophore in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of {3-Methylbicyclo[3.1.0]hexan-3-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various binding sites, potentially modulating the activity of enzymes, receptors, or other proteins. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Fluorine’s electron-withdrawing nature may also reduce metabolic degradation in DFBHMA . The hydrochloride salt of {bicyclo[3.1.0]hexan-3-yl}methanamine offers improved aqueous solubility, a critical factor for drug formulation .
  • The bicyclo[1.1.0]butane system in {3-methylbicyclo[1.1.0]butan-1-yl}methanamine exhibits extreme ring strain, making it more reactive in cycloaddition or ring-opening reactions .

Biological Activity

{3-Methylbicyclo[3.1.0]hexan-3-yl}methanamine, a bicyclic amine compound, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to adenosine receptors. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclo[3.1.0]hexane core with a methanamine substituent, contributing to its unique pharmacological profile. The general formula for this compound is C7H13NC_7H_{13}N.

Biological Activity Overview

The biological activity of this compound primarily revolves around its interaction with adenosine receptors, specifically the A3 receptor. This receptor is implicated in various physiological processes, including inflammation and cancer progression.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the bicyclic structure can significantly influence receptor affinity and selectivity:

  • Adenosine A3 Receptor Affinity : Compounds derived from the bicyclo[3.1.0]hexane scaffold have shown promising affinities for the A3 receptor. For instance, derivatives with specific substitutions at the 1-, 2-, and 6-positions of the purine ring exhibited varying degrees of potency, with some derivatives achieving KiK_i values as low as 0.38 μM, indicating moderate affinity for the A3 receptor .

Pharmacological Implications

The modulation of A3 receptor activity has potential therapeutic implications:

  • Anti-inflammatory Effects : Compounds targeting the A3 receptor may help mitigate inflammatory responses in various conditions, including autoimmune diseases.
  • Anticancer Activity : Given the overexpression of A3 receptors in certain cancer cells, these compounds could serve as a basis for developing targeted cancer therapies.

Case Studies

Several studies have highlighted the biological activity of bicyclo[3.1.0]hexane derivatives:

  • Adenosine Receptor Studies :
    • In a study evaluating a series of nucleosides based on the bicyclo[3.1.0]hexane structure, several derivatives were synthesized and tested for their affinity to adenosine receptors . The findings revealed that certain modifications could enhance selectivity towards the A3 receptor while reducing off-target effects.
  • Inflammation Models :
    • Research demonstrated that compounds with high A3 receptor selectivity could effectively reduce inflammatory markers in vitro and in vivo models of inflammation . This suggests a potential pathway for therapeutic development against inflammatory diseases.

Data Tables

The following table summarizes key findings related to the biological activity of this compound derivatives:

Compound IDStructure ModificationA3 Receptor Affinity (K_i μM)Selectivity
30Dibenzylamino at 6-position0.38High
17Methylthio group>1.60Moderate
42Triazole ester1.00Low

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for {3-Methylbicyclo[3.1.0]hexan-3-yl}methanamine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis can be adapted from analogous bicyclic methanamines. For example, reductive amination of bicyclic ketones (e.g., bicyclo[3.1.0]hexan-3-one) with methylamine under acidic or aprotic conditions is a common approach. Acetonitrile as a solvent improves efficiency compared to aqueous systems, with yields reaching >60% when optimized for temperature (50–80°C) and stoichiometry . Purification via column chromatography or crystallization is critical due to byproducts from strained bicyclic intermediates.

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic signals:
  • Methyl group on bicyclo[3.1.0]hexane (δ ~1.2–1.5 ppm).
  • Methanamine protons (δ ~2.8–3.1 ppm) .
  • Mass Spectrometry : Confirm molecular ion peak at m/z 125.21 (C8_8H15_{15}N) and fragmentation patterns consistent with bicyclic cleavage .
  • HPLC : Use reverse-phase columns (C18) with UV detection (λ = 210–220 nm) to assess purity >95% .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : Store under inert gas (N2_2/Ar) at 2–8°C in amber vials to prevent oxidation of the amine group. Stability studies on similar bicyclic amines suggest degradation <5% over 12 months under these conditions . Avoid prolonged exposure to moisture or light, which can induce ring strain-mediated rearrangements .

Advanced Research Questions

Q. How does the 3-methyl substitution on the bicyclo[3.1.0]hexane scaffold influence receptor binding in neuropharmacological targets?

  • Methodological Answer : The 3-methyl group enhances steric complementarity with hydrophobic pockets in receptors. For example, in neuropeptide Y (NPY) Y1 antagonists, the methyl group improves binding affinity (IC50_{50} = 62 nM) by stabilizing the ligand-receptor complex via van der Waals interactions. Computational docking (e.g., AutoDock Vina) and mutagenesis studies are recommended to validate binding modes .

Q. What strategies resolve enantiomer-specific bioactivity in this compound derivatives?

  • Methodological Answer :

  • Chiral Chromatography : Use Chiralpak IA/IB columns with hexane:isopropanol (90:10) to separate enantiomers .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during bicyclic ring formation to control stereochemistry .
  • Pharmacological Profiling : Compare enantiomers in vitro (e.g., cAMP assays for GPCR activity) and in vivo (e.g., rodent feeding behavior models) .

Q. How can researchers mitigate synthetic challenges in scaling up this compound?

  • Methodological Answer :

  • Continuous Flow Reactors : Reduce exothermic risks during reductive amination by optimizing residence time and pressure .
  • Byproduct Management : Implement inline IR spectroscopy to monitor intermediates and quench side reactions (e.g., over-reduction) .
  • Green Chemistry : Replace traditional solvents (THF, DCM) with cyclopentyl methyl ether (CPME) for improved safety and yield .

Q. What in vivo models are suitable for studying the pharmacokinetics of this compound-based therapeutics?

  • Methodological Answer :

  • Rodent Models : Administer orally (10–50 mg/kg) to assess bioavailability (%F >80% observed in similar bicyclohexanylpiperazines) .
  • LC-MS/MS Quantification : Use deuterated internal standards (e.g., d3_3-methanamine) for plasma and tissue analysis .
  • Blood-Brain Barrier Penetration : Measure brain-to-plasma ratios (target: B/P >0.6) via microdialysis .

Data Contradictions and Validation

Q. How to reconcile discrepancies in reported biological activities of bicyclic methanamines?

  • Methodological Answer : Cross-validate using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). For example, NPY Y1 antagonists may show noncompetitive binding in Scatchard plots but functional inhibition in calcium flux assays . Structural analogs (e.g., fluorinated derivatives) may exhibit altered metabolic stability, requiring hepatic microsome studies .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
  • Spill Management : Neutralize with 5% acetic acid solution and adsorb with vermiculite .
  • Toxicity Data : While specific data are limited, similar bicyclic amines show acute oral toxicity (LD50_{50} >300 mg/kg in rats) and skin irritation (GHS Category 2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.